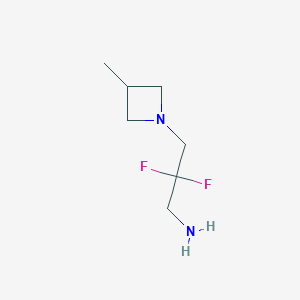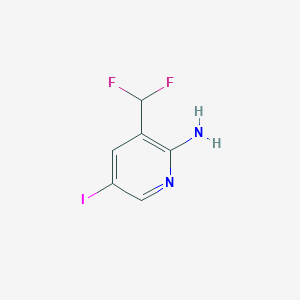
9H-carbazole-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-carbazole-3-sulfonamide is a compound that belongs to the class of carbazole derivatives Carbazole itself is a heterocyclic aromatic compound with a tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ringCarbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential in various fields, including medicine, chemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 9H-carbazole with chlorosulfonic acid to form 9H-carbazole-3-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide derivative . The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 9H-carbazole-3-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
9H-carbazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents to the carbazole ring
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials with unique properties
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities
Industry: Utilized in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent charge-transport properties
Mecanismo De Acción
The mechanism of action of 9H-carbazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. For example, some carbazole derivatives exert their effects by reactivating the P53 molecular signaling pathway, leading to anticancer activity. Others may inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway, resulting in anti-inflammatory effects . The compound’s ability to modulate various signaling pathways makes it a versatile candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
9H-carbazole-3-ol: A hydroxylated derivative of carbazole with potential biological activities.
9H-fluorene: A structurally related compound with applications in pharmaceuticals and materials science.
Dibenzothiophene: Another biaryl compound with diverse pharmacological properties.
Uniqueness
9H-carbazole-3-sulfonamide stands out due to the presence of the sulfonamide group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable candidate for various applications .
Propiedades
Número CAS |
1375472-92-6 |
|---|---|
Fórmula molecular |
C12H10N2O2S |
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
9H-carbazole-3-sulfonamide |
InChI |
InChI=1S/C12H10N2O2S/c13-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,(H2,13,15,16) |
Clave InChI |
OBQSIVXLXFZKTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13155439.png)



![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)

